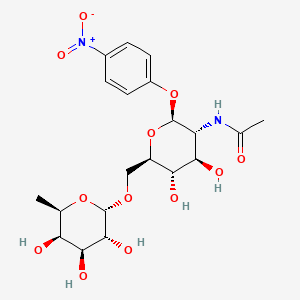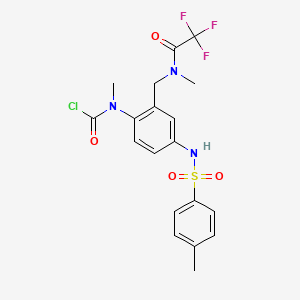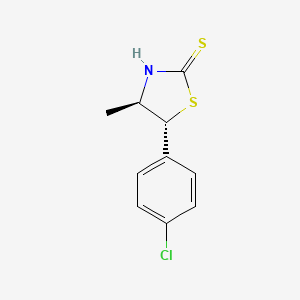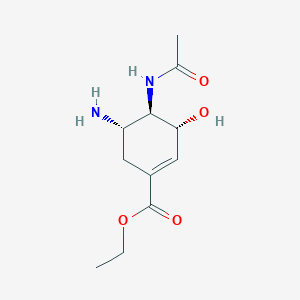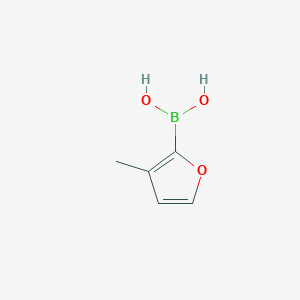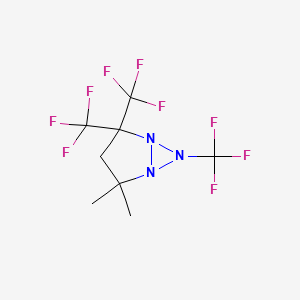
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll
Métodos De Preparación
The synthesis of 5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with pyridinecarbaldehyde under specific reaction conditions. The process can be summarized as follows:
Condensation Reaction: Pyrrole and pyridinecarbaldehyde are mixed in a suitable solvent, such as methanol or ethanol, and heated under reflux conditions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the purification process to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced porphyrin species.
Substitution: The pyridine substituents can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted porphyrin derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with various transition metals
Biology: In biological research, the compound is used as a model system to study the behavior of porphyrins in biological systems, including their interactions with proteins and other biomolecules.
Medicine: The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. It acts as a photosensitizer, generating reactive oxygen species upon light activation to selectively destroy cancer cells.
Industry: The compound is used in the development of sensors and electronic devices due to its unique electronic properties and ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen. These ROS cause oxidative damage to cellular components, resulting in cell death. The compound’s interaction with metal ions also plays a crucial role in its catalytic and electronic properties.
Comparación Con Compuestos Similares
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin can be compared with other similar compounds, such as:
5,10,15,20-Tetra(4-pyridyl)porphyrin: This compound has four pyridyl groups attached to the porphyrin core, similar to the target compound. the position of the pyridyl groups differs, leading to variations in chemical properties and applications.
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin: This compound contains trimethylammonium groups, which impart different electronic and solubility properties compared to the target compound.
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C40H44N8 |
|---|---|
Peso molecular |
636.8 g/mol |
Nombre IUPAC |
5,10,15,20-tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C40H44N8/c1-5-21-41-25(9-1)37-29-13-15-31(45-29)38(26-10-2-6-22-42-26)33-17-19-35(47-33)40(28-12-4-8-24-44-28)36-20-18-34(48-36)39(27-11-3-7-23-43-27)32-16-14-30(37)46-32/h1-13,15,18,20-24,29-40,45-48H,14,16-17,19H2 |
Clave InChI |
YWLPOHTWFLWBNY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=CC=N6)C7=CC=CC=N7)C8=CC=CC=N8)C9=CC=CC=N9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


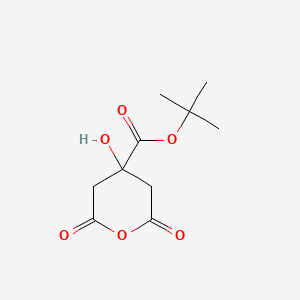

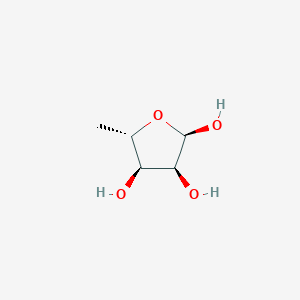

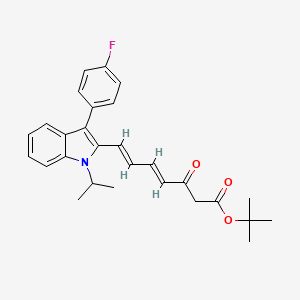
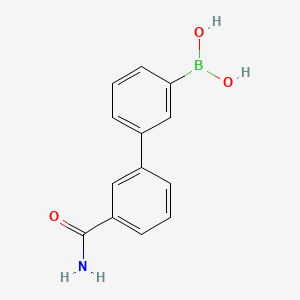
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
